molecular formula C12H18BNO5S B1458622 (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid CAS No. 1704067-46-8

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid

Cat. No. B1458622
M. Wt: 299.16 g/mol
InChI Key: DPWCNHDAUCGNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO5S and a molecular weight of 299.15 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl and morpholinosulfonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 299.15 g/mol . Other specific properties such as melting point, boiling point, and density are not provided in the search results .

Future Directions

The future directions for the use of this compound would depend on the specific research or industrial context in which it is used. As it is a boronic acid, it could potentially be used in various types of coupling reactions, which are widely used in organic synthesis .

properties

IUPAC Name

(3,5-dimethyl-4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5S/c1-9-7-11(13(15)16)8-10(2)12(9)20(17,18)14-3-5-19-6-4-14/h7-8,15-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCNHDAUCGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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